(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate
Overview
Description
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of isoquinoline and quinoline moieties, which are known for their diverse chemical reactivity and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate typically involves multi-step organic reactions. One common method includes the condensation of isoquinoline derivatives with quinoline-8-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-8-sulfonic acid derivatives.
Reduction: Formation of reduced isoquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. Their ability to interact with biological targets such as enzymes and receptors makes them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and vibrant color properties make it suitable for use in various applications, including textiles and coatings.
Mechanism of Action
The mechanism of action of (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into the active sites of these proteins, either inhibiting or activating their function. Pathways involved include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2-yl)-benzoic acid
- 2-(1,3-Dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-propanoic acid
- 4-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-butyric acid methyl ester
Uniqueness
What sets (1,3-Dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate apart from similar compounds is its combination of isoquinoline and quinoline moieties, which imparts unique chemical reactivity and biological activity. This dual functionality allows for a broader range of applications and makes it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
(1,3-dioxobenzo[de]isoquinolin-2-yl) quinoline-8-sulfonate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N2O5S/c24-20-15-9-1-5-13-6-2-10-16(18(13)15)21(25)23(20)28-29(26,27)17-11-3-7-14-8-4-12-22-19(14)17/h1-12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILIFFJMQPCNGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)OS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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